4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
Description
4-Phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group and a carboxamide side chain. The carboxamide moiety is further functionalized with an ethyl linker bearing a pyrazole ring, which itself is substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
4-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(21(9-14-26-15-10-21)17-5-2-1-3-6-17)22-11-13-24-12-8-18(23-24)19-7-4-16-27-19/h1-8,12,16H,9-11,13-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZPTIKGVWIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with the oxane and phenyl groups. Common synthetic methods include:
Condensation Reactions: Utilizing reagents such as phosphorus pentasulfide (P4S10) for sulfurizing agents.
Cyclization Reactions: Employing cyclization of various substrates to form the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Motifs
Thiophene-containing compounds are prevalent in drug discovery due to their electronic properties and metabolic stability. Below is a comparison with pharmacopeial derivatives of Rotigotine Hydrochloride (), which share the thiophen-2-yl group but differ in substitution patterns:
Key Observations :
- The absence of a hydroxyl group in the target molecule may reduce polarity, favoring blood-brain barrier penetration if designed for CNS targets.
Electronic and Topological Properties
For example:
- Thiophene vs. Pyrazole-Thiophene : The thiophen-2-yl group in the target compound is integrated into a pyrazole ring, altering electron delocalization. Multiwfn-based ESP mapping would likely show a more polarized electron density around the pyrazole N-atoms, enhancing interactions with electrophilic biological targets .
- Carboxamide vs. Hydroxyl: The carboxamide group in the target compound provides both H-bond acceptor (carbonyl) and donor (NH) sites, whereas Rotigotine’s hydroxyl group is solely a donor. This duality may broaden binding modes in the target molecule .
Crystallographic and Conformational Analysis
The SHELX program suite () is widely used for crystal structure determination. Hypothetical comparisons based on SHELX-refined data might reveal:
- Bond Lengths/Angles: The pyrazole ring in the target compound likely exhibits shorter N–N and C–N bonds (typical of aromatic pyrazoles) compared to Rotigotine’s aliphatic amino groups.
- Torsional Flexibility : The ethyl linker in the target compound may adopt distinct conformations, influencing molecular docking outcomes .
Illustrative Data Table (Hypothetical Comparison)
| Parameter | Target Compound | Rotigotine Derivative (Structure b) | Rotigotine Derivative (Structure c) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~397.5 (estimated) | ~291.4 | ~333.5 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Donors | 1 (carboxamide NH) | 2 (hydroxyl, NH) | 2 (hydroxyl, NH) |
| Aromatic Rings | 2 (phenyl, thiophene-pyrazole) | 2 (naphthalen, thiophene) | 2 (naphthalen, thiophene) |
Notes:
- LogP values estimated using fragment-based methods; higher LogP in the target compound suggests greater membrane permeability.
- Aromatic ring count impacts stacking interactions; the fused naphthalen system in Rotigotine derivatives may enhance binding to flat enzyme pockets.
Biological Activity
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates both pyrazole and thiophene moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple reaction steps, including the formation of the pyrazole ring and subsequent functionalization. Common methods include:
- Formation of the Pyrazole Ring : This often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Functionalization : The introduction of thiophene and phenyl groups can be achieved through various coupling reactions.
Purification techniques such as thin-layer chromatography (TLC) and column chromatography are employed to ensure the yield and purity of the final compound.
The biological activity of this compound is believed to be linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, compounds containing pyrazole and thiophene rings have been documented to exhibit:
- Anti-inflammatory effects : Several studies have reported that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Case Studies and Research Findings
-
Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Compound TNF-α Inhibition (%) IL-6 Inhibition (%) Dexamethasone 76% at 1 µM 86% at 1 µM Tested Compound 61–85% at 10 µM 76–93% at 10 µM - Antimicrobial Properties : Similar compounds have been tested against various bacterial strains, showing promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .
- Cytotoxicity Studies : The cytotoxic profiles of compounds related to this structure have shown lower toxicity compared to reference drugs, indicating a favorable safety profile .
Pharmacological Potential
The compound's potential applications extend beyond anti-inflammatory and antimicrobial activities. Research indicates that it may also possess:
- Antitumor Activity : Some derivatives have shown activity against cancer cell lines, suggesting a role in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving condensation reactions and cyclization. Ethanol is a common solvent for thiophene and pyrazole intermediates, with yields ranging from 60–76% under reflux conditions (6–8 hours). For example, pyrazole-thiophene derivatives are synthesized via reactions with ethyl acetoacetate or acetylacetone, followed by purification via recrystallization (DMF/ethanol or ethanol/water) .
- Key Parameters :
- Temperature: 60–80°C for cyclization.
- Catalysts: Acidic or basic conditions (e.g., acetic acid, sodium ethoxide).
- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for amine:carbonyl reagent).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR Spectroscopy : Confirm functional groups via characteristic peaks:
- C=O stretch: 1650–1700 cm⁻¹ (amide/oxane).
- N-H bend: 3200–3400 cm⁻¹ (pyrazole NH).
- C-S-C stretch: 650–750 cm⁻¹ (thiophene) .
- NMR Analysis :
- ¹H-NMR : Thiophene protons (δ 6.8–7.5 ppm), pyrazole protons (δ 7.2–8.0 ppm), and oxane methylene protons (δ 3.5–4.5 ppm).
- ¹³C-NMR : Amide carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. What computational strategies predict the pharmacokinetic and bioactivity profiles of this compound?
- Lipophilicity and Metabolic Stability : The trifluoromethyl group (if present) enhances lipophilicity, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide. Use software like Schrödinger Suite or MOE to calculate logP and metabolic pathways .
- Docking Studies : Target enzymes (e.g., kinases, cytochrome P450) using PyRx or AutoDock Vina. Thiophene-pyrazole hybrids show affinity for anti-inflammatory and antimicrobial targets .
Q. How can researchers resolve contradictions in reported biological activity data?
- Experimental Design :
- Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity).
- Control variables: Solvent (DMSO concentration ≤1%), cell lines (e.g., HeLa vs. MCF-7).
Q. What crystallographic techniques elucidate the 3D conformation of this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMF/ethanol). Analyze using SHELX or OLEX2. Pyrazolone-thiophene derivatives show planar geometries with dihedral angles <10° between aromatic rings, influencing π-π stacking in drug-receptor interactions .
Methodological Considerations
Q. What purification methods ensure high purity for in vivo studies?
- Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) for intermediates.
- Recrystallization : Optimize solvent polarity (e.g., ethanol for hydrophilic groups, DMF for hydrophobic cores) .
Q. How do substituents on the pyrazole ring modulate electronic properties?
- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂) decrease electron density on the pyrazole ring, altering reactivity in nucleophilic substitutions.
- Cyclic Voltammetry : Measure redox potentials to assess stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
